molecular formula AuNa3O6S4 B158329 Sanochrysine CAS No. 10210-36-3

Sanochrysine

Cat. No.: B158329
CAS No.: 10210-36-3
M. Wt: 490.2 g/mol
InChI Key: FJCMCHNDCIYVST-UHFFFAOYSA-J
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Description

Sanochrysine, also known as sodium aurothiosulfate, is an inorganic compound with the chemical formula Na₃[Au(S₂O₃)₂]·2H₂O. It is the trisodium salt of the coordination complex of gold(I), [Au(S₂O₃)₂]³⁻. The compound is colorless and crystallizes with two waters of crystallization. This compound has been historically significant in medicinal chemistry, particularly for its use in the treatment of rheumatoid arthritis and tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sanochrysine is typically synthesized by the reduction of gold(III) chloride with sodium thiosulfate. The reaction can be represented as follows: [ 4 \text{Na}_2\text{S}_2\text{O}_3 + \text{AuCl}_3 \rightarrow \text{Na}_3[\text{Au}(\text{S}_2\text{O}_3)_2] + \text{Na}_2\text{S}_4\text{O}_6 + 3 \text{NaCl} ] This reaction involves the reduction of gold(III) to gold(I) and the formation of the aurothiosulfate complex .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The crystallization process is also optimized to obtain the dihydrate form of the compound.

Chemical Reactions Analysis

Types of Reactions

Sanochrysine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form higher oxidation state gold complexes.

    Reduction: It can be reduced to elemental gold under certain conditions.

    Substitution: The thiosulfate ligands in this compound can be substituted by other ligands in coordination chemistry reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Ligands such as cyanide or phosphines can replace thiosulfate under appropriate conditions.

Major Products

    Oxidation: Higher oxidation state gold complexes.

    Reduction: Elemental gold.

    Substitution: New coordination complexes with different ligands.

Scientific Research Applications

Sanochrysine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of sanochrysine involves its interaction with biological molecules. In the treatment of rheumatoid arthritis, it is believed to inhibit the activity of certain enzymes involved in the inflammatory process. The gold(I) ion in this compound can interact with thiol groups in proteins, leading to the inhibition of enzyme activity and reduction of inflammation . In antimicrobial applications, this compound can disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Sanochrysine is part of a class of gold-based drugs used in medicinal chemistry. Similar compounds include:

Uniqueness

This compound is unique due to its specific coordination complex structure and its historical significance in the treatment of tuberculosis. Unlike auranofin, which is administered orally, this compound is typically administered via injection. Its use in hydrometallurgy also sets it apart from other gold-based drugs .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Sanochrysine, and how do they influence its reactivity in experimental settings?

  • Methodological Answer : Begin with spectroscopic characterization (e.g., NMR, IR) to determine functional groups, followed by computational modeling (e.g., DFT) to predict electronic properties. Solubility and stability under varying pH/temperature should be tested via HPLC or UV-Vis spectroscopy . Correlate these properties with observed reactivity in synthesis or biological assays.

Q. What synthetic pathways are commonly used to produce this compound, and how can purity be optimized?

  • Methodological Answer : Compare classical organic synthesis (e.g., Friedel-Crafts alkylation) with newer catalytic methods (e.g., asymmetric catalysis). Optimize purity via recrystallization (solvent selection critical) or column chromatography, validated by GC-MS or elemental analysis. Document yield and purity thresholds in triplicate .

Q. How does this compound interact with biological macromolecules in preliminary assays?

  • Methodological Answer : Use fluorescence quenching or surface plasmon resonance (SPR) to assess binding affinity with proteins/DNA. Pair with molecular docking simulations (AutoDock Vina) to identify binding sites. Include negative controls (e.g., bovine serum albumin) to rule out nonspecific interactions .

Advanced Research Questions

Q. How to design a robust experimental protocol for evaluating this compound’s pharmacokinetics in vivo?

  • Methodological Answer :

  • Study Design : Use a randomized, dose-escalation approach in animal models (e.g., rodents), with sample sizes calculated via power analysis .
  • Data Collection : Monitor plasma concentrations via LC-MS/MS at timed intervals. Include tissue distribution analysis (e.g., liver, kidney) and metabolite profiling .
  • Bias Mitigation : Blind dosing and use vehicle controls. Validate assays with spiked samples .

Q. How to resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Systematic Review : Conduct a meta-analysis to identify variability sources (e.g., assay type, cell lines). Use PRISMA guidelines for transparency .
  • Experimental Replication : Standardize protocols (e.g., IC50 determination via MTT assay vs. ATP-based luminescence). Test under identical conditions (pH, temperature, cell passage number) .
  • Statistical Analysis : Apply ANOVA or Bayesian models to assess inter-study variability .

Q. What advanced techniques validate this compound’s proposed mechanism of action in cancer models?

  • Methodological Answer :

  • Transcriptomics : Use RNA-seq to identify differentially expressed genes post-treatment. Validate with qPCR .
  • Proteomics : Employ SILAC labeling to quantify protein expression changes. Cross-reference with phosphoproteomics to map signaling pathways .
  • Functional Assays : CRISPR-Cas9 knockout of target genes to confirm mechanistic necessity .

Q. Data Analysis & Reproducibility

Q. How to ensure reproducibility in this compound’s cytotoxicity assays?

  • Methodological Answer :

  • Protocol Documentation : Share detailed SOPs via platforms like Protocols.io , including reagent lot numbers and equipment calibration data .
  • Inter-lab Validation : Collaborate with independent labs using harmonized protocols. Report intra- and inter-assay coefficients of variation .

Q. What statistical frameworks are optimal for analyzing this compound’s dose-response relationships?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to Hill or Log-logistic models (e.g., using GraphPad Prism). Compare AIC values to select the best fit .
  • Uncertainty Quantification : Bootstrap resampling to calculate 95% confidence intervals for EC50 values .

Q. Ethical & Reporting Standards

Q. How to align this compound research with FAIR data principles?

  • Methodological Answer :

  • Data Deposition : Upload raw datasets to repositories like Zenodo or ChEMBL with unique DOIs .
  • Metadata Standards : Adopt ISA-Tab format for experimental metadata, ensuring machine readability .

Q. What are common pitfalls in publishing this compound research, and how to avoid them?

  • Methodological Answer :
  • Transparency : Disclose all conflicts of interest and funding sources per ICMJE guidelines .
  • Reproducibility : Include supplemental methods for critical steps (e.g., compound synthesis) .
  • Peer Review : Pre-submission review via platforms like PREreview to address methodological gaps .

Properties

IUPAC Name

trisodium;dioxido-oxo-sulfanylidene-λ6-sulfane;gold(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Au.3Na.2H2O3S2/c;;;;2*1-5(2,3)4/h;;;;2*(H2,1,2,3,4)/q4*+1;;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCMCHNDCIYVST-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]S(=O)(=S)[O-].[O-]S(=O)(=S)[O-].[Na+].[Na+].[Na+].[Au+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AuNa3O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10210-36-3, 10233-88-2
Record name Sodium aurotiosulfate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010210363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gold sodium thiosulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010233882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Sanochrysine
Methoxy-oxido-oxo-sulfanylidene-lambda6-sulfane
Sanochrysine

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